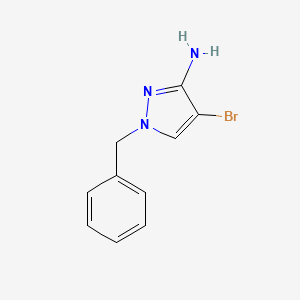
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at position 4 and two methyl groups at positions 3 and 5 on the pyrazole ring, along with an acetaldehyde group attached to the nitrogen atom at position 1.
Mécanisme D'action
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds target the parasites causing these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
Related compounds have shown to interact with these parasites, leading to their inhibition
Biochemical Pathways
Related compounds have shown to inhibit the growth of leishmania and plasmodium parasites , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may inhibit the growth and replication of Leishmania and Plasmodium parasites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with acetaldehyde under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of acetaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the acetaldehyde group but shares the chloro and methyl substitutions on the pyrazole ring.
3,5-Dimethyl-1H-pyrazole: Lacks both the chloro and acetaldehyde groups but retains the methyl substitutions on the pyrazole ring.
4-Bromo-3,5-dimethyl-1H-pyrazole: Similar structure with a bromo group instead of a chloro group.
Uniqueness
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde is unique due to the presence of both the chloro and acetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSPLNUXAFSYOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)









![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
